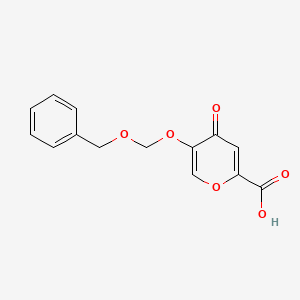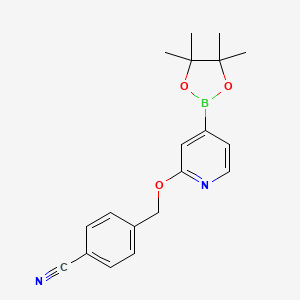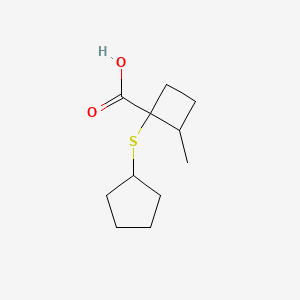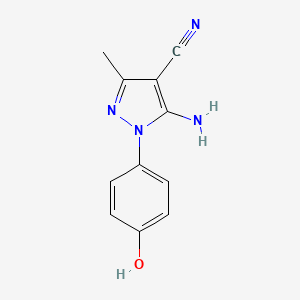![molecular formula C32H22N4 B13077496 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 39823-31-9](/img/structure/B13077496.png)
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a central benzene ring substituted at the 1 and 3 positions with 1-phenyl-1H-benzo[d]imidazol-2-yl groups. It is often utilized in the development of organic electronic materials, particularly in organic light-emitting diodes (OLEDs) due to its electron transport capabilities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the following steps:
Formation of 1-phenyl-1H-benzo[d]imidazole: This intermediate is synthesized by reacting o-phenylenediamine with benzaldehyde under acidic conditions.
Coupling Reaction: The 1-phenyl-1H-benzo[d]imidazole is then coupled with 1,3-dibromobenzene in the presence of a palladium catalyst to form the final product.
The reaction conditions often include:
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Solvent: Toluene or DMF (dimethylformamide).
Temperature: Typically around 100-120°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
化学反応の分析
Types of Reactions
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism by which 1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene exerts its effects is primarily through its ability to transport electrons efficiently. In OLEDs, it helps in the recombination of electrons and holes to produce light. The molecular targets include the electron transport layers and the emissive layers in the OLED devices, facilitating efficient energy transfer and light emission.
類似化合物との比較
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Another compound used in OLEDs with similar electron transport properties.
1,3-Bis(1H-benzo[d]imidazol-2-yl)benzene: Lacks the phenyl groups, which may affect its electronic properties and applications.
Uniqueness
1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific structural configuration, which enhances its electron transport capabilities. This makes it particularly valuable in the field of organic electronics, where efficient electron transport is crucial for device performance.
特性
CAS番号 |
39823-31-9 |
|---|---|
分子式 |
C32H22N4 |
分子量 |
462.5 g/mol |
IUPAC名 |
1-phenyl-2-[3-(1-phenylbenzimidazol-2-yl)phenyl]benzimidazole |
InChI |
InChI=1S/C32H22N4/c1-3-14-25(15-4-1)35-29-20-9-7-18-27(29)33-31(35)23-12-11-13-24(22-23)32-34-28-19-8-10-21-30(28)36(32)26-16-5-2-6-17-26/h1-22H |
InChIキー |
DAVNJLZAOBMRAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)





![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)
